molecular formula C18H13FN2O3 B12200470 N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B12200470
M. Wt: 324.3 g/mol
InChI Key: ODGFLPMHQHTNBD-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with acetylphenyl, fluoro, and hydroxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide exerts its effects involves the inhibition of specific enzymes. For example, it can inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to interact with various molecular targets, disrupting key pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro and hydroxy groups enhances its ability to interact with enzyme active sites, making it a potent inhibitor compared to other similar compounds.

Properties

Molecular Formula

C18H13FN2O3

Molecular Weight

324.3 g/mol

IUPAC Name

N-(2-acetylphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H13FN2O3/c1-10(22)12-4-2-3-5-16(12)21-18(24)14-9-20-15-7-6-11(19)8-13(15)17(14)23/h2-9H,1H3,(H,20,23)(H,21,24)

InChI Key

ODGFLPMHQHTNBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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